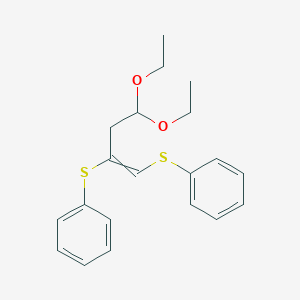
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C19H12O4S. It is known for its unique structure, which includes a thioxanthone core with a hydroxyphenyl group and two dioxide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde and thioxanthone.
Condensation Reaction: The hydroxybenzaldehyde undergoes a condensation reaction with thioxanthone in the presence of a suitable catalyst.
Oxidation: The resulting intermediate is then oxidized to introduce the dioxide groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxide groups to other functional groups.
Substitution: The hydroxyphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Acid or base catalysts are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxide derivatives, while reduction can produce hydroxyl or alkoxy derivatives .
Scientific Research Applications
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide involves its ability to interact with molecular targets through various pathways:
Photophysical Properties: The compound exhibits strong absorption and emission properties, which are utilized in TADF materials.
Biological Interactions: In medicinal chemistry, the compound can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Xanthones: Xanthones are structurally similar compounds with an oxygen-containing dibenzo-γ-pyrone scaffold.
Azaxanthones: Azaxanthones are nitrogen-containing analogs of xanthones.
Uniqueness
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide is unique due to its combination of a thioxanthone core with a hydroxyphenyl group and two dioxide groups. This structure imparts distinct photophysical and chemical properties, making it valuable in both organic electronics and medicinal chemistry .
Properties
CAS No. |
890045-54-2 |
|---|---|
Molecular Formula |
C19H12O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C19H12O4S/c20-14-5-3-4-12(10-14)13-8-9-16-18(11-13)24(22,23)17-7-2-1-6-15(17)19(16)21/h1-11,20H |
InChI Key |
ACOLAWSNXWTEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


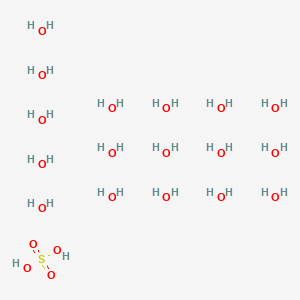
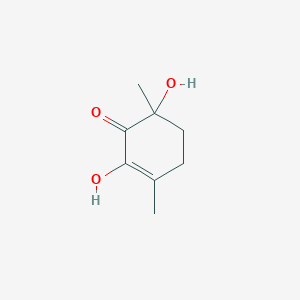
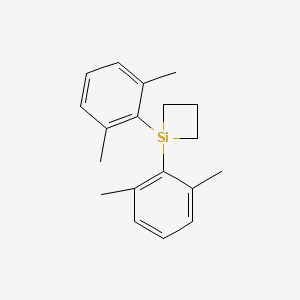

![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

propanedinitrile](/img/structure/B12599825.png)
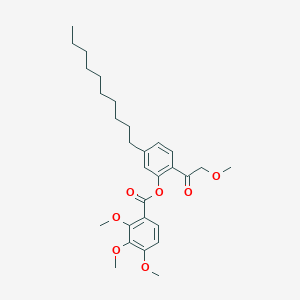
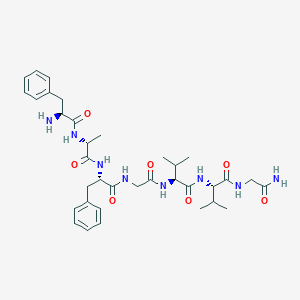
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
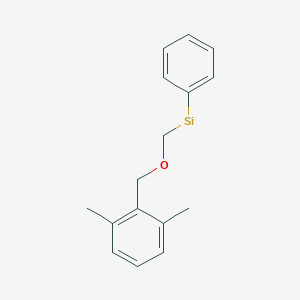
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)
